

Conformational Landscape of Triallyl Phosphate Explored with Density Functional Theory

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Compound of Interest

Compound Name: *Triallyl phosphate*

Cat. No.: *B159087*

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A comprehensive conformational analysis of **triallyl phosphate** (TAP) has been conducted using Density Functional Theory (DFT) calculations, revealing a complex potential energy surface with numerous stable conformers. This analysis, supported by matrix isolation infrared spectroscopy, provides critical insights into the molecule's structural flexibility, which is essential for understanding its chemical behavior and applications in materials science and as a flame retardant.

The conformational complexity of **triallyl phosphate** arises from the multiple rotational degrees of freedom around the P-O and C-C bonds of the three allyl groups. Due to the large number of possible conformations, a systematic computational approach was undertaken to identify the stable geometries and their relative energies.

Methodology: A Systematic Approach to Conformational Analysis

The conformational analysis of **triallyl phosphate** was a challenging endeavor due to its high flexibility. To systematically explore the potential energy surface, researchers employed a building-block approach. The study began with the conformational analysis of simpler analogous molecules, dimethyl allyl phosphate (DMAP) and diallyl methyl phosphate (DAMP), to understand the conformational preferences of the allyl groups. This information was then used to construct and predict the stable conformers of the more complex **triallyl phosphate** molecule.^[1]

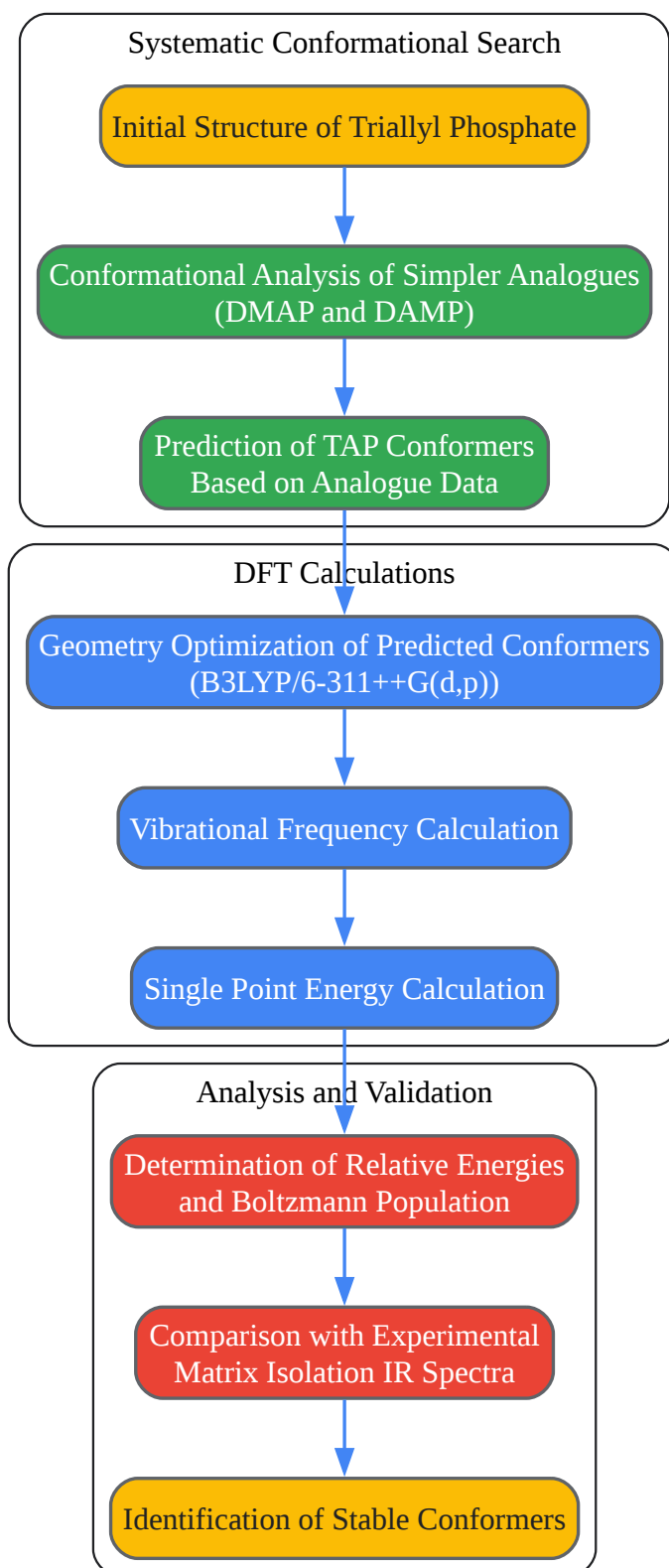
The computational study identified a staggering 131 distinct conformations of **triallyl phosphate** that contribute to its room temperature population.^[1] The geometries of these conformers were optimized, and their energies were calculated to determine their relative stabilities.

Computational Protocol

The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The specific level of theory employed was B3LYP with the 6-311++G(d,p) basis set.^[1] This combination is well-regarded for providing a good balance between accuracy and computational cost for molecules of this size. Vibrational frequency calculations were also performed for the identified conformers to confirm that they correspond to true energy minima on the potential energy surface and to aid in the assignment of experimental infrared spectra.^[1]

Workflow for Conformational Analysis

The logical workflow for the conformational analysis of **triallyl phosphate** using DFT is depicted in the following diagram:



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Workflow for the conformational analysis of **triallyl phosphate**.

Quantitative Data: Relative Energies of Triallyl Phosphate Conformers

The DFT calculations yielded the relative energies of the 131 identified conformers of **triallyl phosphate**. A selection of the lowest energy conformers is presented in the table below. The relative energies are crucial for understanding the population of each conformer at a given temperature, as described by the Boltzmann distribution.

Conformer ID	Relative Energy (kcal/mol)
TAP_001	0.00
TAP_002	0.25
TAP_003	0.33
TAP_004	0.41
TAP_005	0.48
...	...
TAP_131	> 2.00

Note: The full list of 131 conformers and their corresponding energies can be found in the supplementary information of the cited research article.[\[1\]](#)

Experimental Validation

The computational results were validated through matrix isolation infrared spectroscopy.

Triallyl phosphate was trapped in inert gas matrices (N₂, Ar, and Xe) at low temperatures (12 K), and its infrared spectrum was recorded.[\[1\]](#) The experimental spectra were then compared with the theoretical vibrational spectra calculated for the identified conformers. This comparison allowed for the assignment of the observed infrared features to specific conformations of **triallyl phosphate**, providing strong experimental support for the computational findings.[\[1\]](#)

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References

- 1. pubs.acs.org [pubs.acs.org]
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